5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a sulfonyl azetidine and an oxadiazole ring
Preparation Methods
The synthesis of 5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.
Construction of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the azetidine and oxadiazole moieties under suitable conditions to yield the target compound.
Industrial production methods would likely involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or photonic properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole include other sulfonyl azetidines and oxadiazole derivatives. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-[1-(2,4-dimethylphenyl)sulfonylazetidin-3-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-8-9-18(14(2)10-13)28(24,25)23-11-15(12-23)20-21-19(22-27-20)16-6-4-5-7-17(16)26-3/h4-10,15H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZBZEYTNABNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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